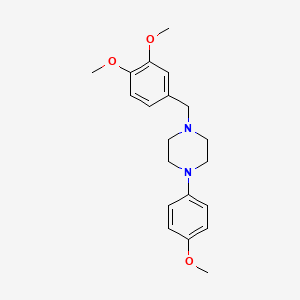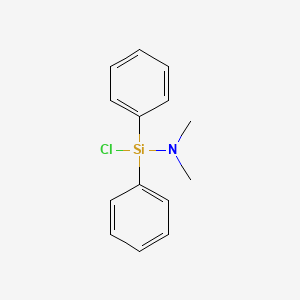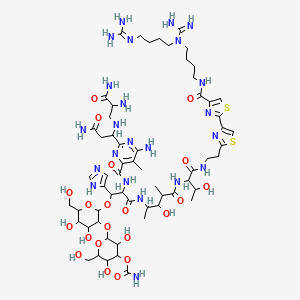
Bleomycine B4
Vue d'ensemble
Description
La bléomycine B4 est un membre de la famille des bléomycines, un groupe d'antibiotiques glycopeptidiques dérivés de la bactérie Streptomyces verticillus. Ces composés sont principalement connus pour leurs propriétés antitumorales et sont largement utilisés en chimiothérapie pour traiter divers cancers, dont le lymphome de Hodgkin, le lymphome non hodgkinien et le cancer des testicules .
Applications De Recherche Scientifique
Bleomycin B4 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycopeptide antibiotics and their interactions with metal ions.
Biology: Bleomycin B4 is used to investigate DNA damage and repair mechanisms, as it induces DNA strand breaks.
Medicine: The compound is extensively used in chemotherapy for treating various cancers. .
Industry: Bleomycin B4 is used in the pharmaceutical industry for the production of chemotherapy drugs.
Mécanisme D'action
Target of Action
Bleomycin B4, a glycopeptide antibiotic, primarily targets DNA within cells . It selectively inhibits the synthesis of deoxyribonucleic acid (DNA), with the guanine and cytosine content correlating with the degree of mitomycin-induced cross-linking .
Mode of Action
Bleomycin B4 interacts with its target, DNA, by inducing DNA strand breaks . Some studies suggest that bleomycin B4 also inhibits the incorporation of thymidine into DNA strands . The primary mechanism by which bleomycin works is by attaching to metal ions like iron and creating metallobleomycin complexes, which causes oxidative damage to DNA . Between 30 and 40 deoxyribose linkages, these reactive oxygen species can disrupt DNA single- and double-strands .
Biochemical Pathways
The biochemical pathways affected by bleomycin B4 involve the homologous recombination (HR) repair pathway . The inhibition of Rad51 expression, a key protein in the HR pathway, suppresses this pathway . This suppression leads to the accumulation of DNA lesions and cellular senescence .
Pharmacokinetics
The pharmacokinetics of intravenously injected bleomycin B4 demonstrate a slower plasma clearance rate in elderly patients compared to younger ones . This slow monophasic elimination of bleomycin from serum implies a longer therapeutic window, from 8 to up to 40 minutes or even longer post-bleomycin injection . This could impact the bioavailability of the drug and its therapeutic efficacy.
Result of Action
The molecular and cellular effects of bleomycin B4’s action involve the induction of cellular senescence and DNA damage . Bleomycin exposure leads to dose- and time-dependent accumulation of senescence hallmarks and DNA lesions in alveolar epithelial cells (AECs) . These effects are likely due to the inhibition of Rad51 expression, consequently suppressing homologous recombination (HR) repair .
Action Environment
Environmental factors can influence the action, efficacy, and stability of bleomycin B4. For instance, the occurrence of pulmonary toxicity with bleomycin B4 is a significant concern . This toxicity is thought to be due to accelerated DNA damage and senescence in alveolar epithelial cells (AECs), a key factor in the development of lung pathology . Understanding these mechanisms is crucial for mitigating the adverse effects of bleomycin B4 .
Analyse Biochimique
Biochemical Properties
Bleomycin B4 interacts with several biomolecules to exert its effects. It selectively inhibits the synthesis of deoxyribonucleic acid (DNA), with the guanine and cytosine content correlating with the degree of cross-linking . This interaction with DNA is crucial for its role in biochemical reactions, particularly those involved in cell division and growth .
Cellular Effects
Bleomycin B4 has significant effects on various types of cells and cellular processes. It can cause cell death, particularly in rapidly dividing cells such as cancer cells . It also influences cell function by impacting cell signaling pathways and gene expression . For instance, it can lead to massive oxidative stress, alveolar epithelial cell death, and the proliferation of fibroblasts .
Molecular Mechanism
The molecular mechanism of action of Bleomycin B4 involves the formation of a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals that cleave DNA . This DNA cleavage inhibits DNA synthesis and, to a lesser extent, RNA and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bleomycin B4 change over time. It can induce acute lung injury, followed by a chronic inflammatory phase with the development of fibrosis over subsequent weeks . It also shows a dose-dependent increase in inflammation and fibrosis .
Dosage Effects in Animal Models
In animal models, the effects of Bleomycin B4 vary with different dosages. High doses can lead to severe lung toxicity, characterized by inflammation, excessive proliferation of fibroblasts, and abnormal deposition of extracellular matrix proteins .
Metabolic Pathways
Bleomycin B4 is involved in several metabolic pathways. It triggers severe reactions in the lungs, leading to massive oxidative stress, alveolar epithelial cell death, the proliferation of fibroblasts, and finally the infiltration of immune cells .
Transport and Distribution
Bleomycin B4 is mainly distributed in the skin, lungs, kidneys, peritoneum, and lymphatics . It does not cross the blood-brain barrier . The drug is cell-cycle specific for G phase, M-phase, and S phase .
Subcellular Localization
Bleomycin B4 is localized in the nucleus of the infiltrating macrophages and type II epithelial cells, and less intensely in fibroblasts and hyperplastic alveolar/bronchiolar epithelial cells . This subcellular localization is crucial for its activity, as it allows the drug to interact directly with DNA and exert its effects .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La bléomycine B4 est généralement synthétisée par un processus complexe de fermentation impliquant Streptomyces verticillus. La production implique la culture de la bactérie dans un milieu riche en nutriments, suivie de l'extraction et de la purification du composé. Les conditions de fermentation, telles que la température, le pH et la concentration en nutriments, sont soigneusement contrôlées pour optimiser le rendement .
Méthodes de production industrielle : La production industrielle de la bléomycine B4 suit des techniques de fermentation similaires, mais à plus grande échelle. Le processus implique de grands bioréacteurs dans lesquels Streptomyces verticillus est cultivé dans des conditions optimales. Le composé est ensuite extrait à l'aide de méthodes d'extraction par solvant et purifié par des techniques chromatographiques .
Analyse Des Réactions Chimiques
Types de réactions : La bléomycine B4 subit plusieurs réactions chimiques, notamment :
Oxydation : La bléomycine B4 peut subir des réactions d'oxydation, en particulier en présence d'ions métalliques tels que le fer.
Réduction : Le composé peut également participer à des réactions de réduction, bien que celles-ci soient moins fréquentes.
Substitution : La bléomycine B4 peut subir des réactions de substitution, en particulier en présence de nucléophiles.
Réactifs et conditions courants :
Oxydation : Les ions métalliques (par exemple, le fer), l'oxygène et le peroxyde d'hydrogène sont des réactifs courants.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution : Les nucléophiles tels que les amines et les thiols sont couramment utilisés.
Principaux produits formés : Le principal produit des réactions de la bléomycine B4 est les fragments d'ADN clivés, qui résultent de son interaction avec l'ADN. D'autres produits dépendent des conditions de réaction et des réactifs spécifiques utilisés .
4. Applications de la recherche scientifique
La bléomycine B4 a une large gamme d'applications de recherche scientifique :
Chimie : Elle est utilisée comme composé modèle pour étudier les antibiotiques glycopeptidiques et leurs interactions avec les ions métalliques.
Biologie : La bléomycine B4 est utilisée pour étudier les mécanismes de dommages et de réparation de l'ADN, car elle induit des cassures des brins d'ADN.
Médecine : Le composé est largement utilisé en chimiothérapie pour traiter divers cancers. .
Industrie : La bléomycine B4 est utilisée dans l'industrie pharmaceutique pour la production de médicaments de chimiothérapie.
5. Mécanisme d'action
La bléomycine B4 exerce ses effets principalement par le clivage de l'ADN. Le composé se lie à l'ADN et chélate les ions métalliques, formant une pseudo-enzyme qui réagit avec l'oxygène pour produire des radicaux libres superoxyde et hydroxyde. Ces radicaux provoquent des cassures simple et double brin dans l'ADN, inhibant la synthèse de l'ADN et conduisant à la mort cellulaire . Les principales cibles moléculaires sont les brins d'ADN, et les voies impliquées comprennent le stress oxydatif et la réponse aux dommages de l'ADN .
Comparaison Avec Des Composés Similaires
La bléomycine B4 fait partie de la famille des bléomycines, qui comprend d'autres composés tels que la bléomycine A2 et la bléomycine B2. Comparée à ces composés, la bléomycine B4 possède des caractéristiques structurelles uniques qui influencent son affinité de liaison à l'ADN et son activité de clivage . Les principales différences résident dans les portions glucidiques et les domaines de liaison aux métaux, qui affectent leurs profils pharmacocinétiques et toxicologiques .
Composés similaires :
- Bléomycine A2
- Bléomycine B2
- Tallysomycine
- Phleomycine
La bléomycine B4 se distingue par son mode de clivage de l'ADN spécifique et sa toxicité relativement faible par rapport à certains autres analogues de la bléomycine .
Propriétés
IUPAC Name |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[4-[carbamimidoyl-[4-(diaminomethylideneamino)butyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H95N23O21S2/c1-23-36(79-49(82-47(23)63)28(15-34(62)87)74-16-27(61)48(64)93)53(97)81-38(44(29-17-70-22-75-29)102-57-46(42(91)40(89)32(18-84)101-57)103-56-43(92)45(104-60(69)99)41(90)33(19-85)100-56)54(98)76-25(3)39(88)24(2)50(94)80-37(26(4)86)52(96)72-12-9-35-77-31(21-105-35)55-78-30(20-106-55)51(95)71-10-5-7-13-83(59(67)68)14-8-6-11-73-58(65)66/h17,20-22,24-28,32-33,37-46,56-57,74,84-86,88-92H,5-16,18-19,61H2,1-4H3,(H2,62,87)(H2,64,93)(H3,67,68)(H2,69,99)(H,70,75)(H,71,95)(H,72,96)(H,76,98)(H,80,94)(H,81,97)(H2,63,79,82)(H4,65,66,73) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKOAIXTCFOKJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCCN(CCCCN=C(N)N)C(=N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H95N23O21S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1538.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9060-11-1 | |
| Record name | Bleomycin B4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009060111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[2-(ethoxyamino)ethyl]ethane-1,2-diamine](/img/structure/B1618263.png)
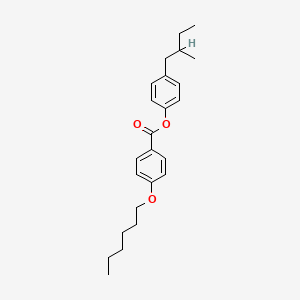


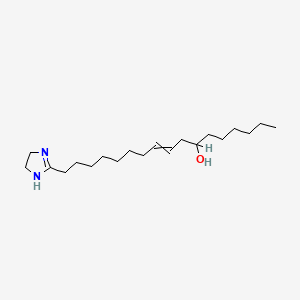
![N-[6-[(2-bromo-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-3,4-dihydroquinolin-7-yl]propanamide](/img/structure/B1618268.png)
![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxononyl)amino]-, ethyl sulfate](/img/structure/B1618269.png)



